N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-isoxazolecarboxamide
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Overview
Description
N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-isoxazolecarboxamide is a synthetic organic compound that belongs to the class of isoxazolecarboxamides This compound is characterized by its complex structure, which includes a pyrazole ring, an isoxazole ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-isoxazolecarboxamide typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole ring, followed by the introduction of the pyrazole moiety and the methylphenyl group. Common reagents used in these reactions include:
Aldehydes and ketones: for the formation of the isoxazole ring.
Hydrazines: for the synthesis of the pyrazole ring.
Methylating agents:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-isoxazolecarboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide
- N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide
Uniqueness
N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-isoxazolecarboxamide is unique due to its specific substitution pattern and the presence of both pyrazole and isoxazole rings. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H18N4O2 |
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Molecular Weight |
310.35 g/mol |
IUPAC Name |
N-methyl-5-(4-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H18N4O2/c1-12-4-6-13(7-5-12)16-10-15(19-23-16)17(22)20(2)11-14-8-9-18-21(14)3/h4-10H,11H2,1-3H3 |
InChI Key |
SPQFJOGXHHGZCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(C)CC3=CC=NN3C |
Origin of Product |
United States |
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